molecular formula C14H10Cl2O2 B040885 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one CAS No. 119851-28-4

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one

Cat. No. B040885
M. Wt: 281.1 g/mol
InChI Key: BDTJIVUVQRVLLJ-UHFFFAOYSA-N
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Patent
US09247746B2

Procedure details

A mixture of 4-chlorophenol (186 g), 2-chloro-4-fluoroacetophenone (250 g) and potassium carbonate (238 g) in DMF (960 mL) was heated to reflux for 48 h. After cooling to room temperature, the reaction mixture was partitioned between MTBE and water and the aqueous phase was extracted twice with MTBE. The combined organic phases were consecutively washed with 10% LiCl solution, dil. NaOH solution and water and dried. The solvent was evaporated under reduced pressure and the crude material was crystallized from diisopropyl ether.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][C:15](F)=[CH:14][C:13]=1[Cl:19])=[O:11].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:19][C:13]1[CH:14]=[C:15]([O:8][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:16]=[CH:17][C:12]=1[C:10](=[O:11])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
186 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
250 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)F)Cl
Name
Quantity
238 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
960 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between MTBE and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with MTBE
WASH
Type
WASH
Details
The combined organic phases were consecutively washed with 10% LiCl solution, dil. NaOH solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was crystallized from diisopropyl ether

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)OC1=CC=C(C=C1)Cl)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.